9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

Lipophilicity ADME Scaffold comparison

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one (CAS 1061995-26-3) is a hexahydro pyrroloquinoline derivative in which the quinoline ring system is partially saturated at positions 3a, 4, 9, and 9a, distinguishing it from the fully aromatic 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one family. Commercially available as both the free base (C₁₂H₁₄N₂O, MW 202.25, typical purity 98%) and the hydrochloride salt (CAS 1212425-15-4, C₁₂H₁₅ClN₂O, MW 238.71, mp 234–236 °C, typical purity 95%), the compound is supplied by Enamine (EN300-50096), Bidepharm, Leyan, and Santa Cruz Biotechnology for research use.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13198571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1C2C(CNC2=O)NC3=CC=CC=C13
InChIInChI=1S/C12H14N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5,7,10-11,14H,6H2,1H3,(H,13,15)
InChIKeyVWIRWASLWCIGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one – Core Scaffold & Sourcing Baseline for Hexahydro Pyrroloquinoline Procurement


9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one (CAS 1061995-26-3) is a hexahydro pyrroloquinoline derivative in which the quinoline ring system is partially saturated at positions 3a, 4, 9, and 9a, distinguishing it from the fully aromatic 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one family . Commercially available as both the free base (C₁₂H₁₄N₂O, MW 202.25, typical purity 98%) and the hydrochloride salt (CAS 1212425-15-4, C₁₂H₁₅ClN₂O, MW 238.71, mp 234–236 °C, typical purity 95%), the compound is supplied by Enamine (EN300-50096), Bidepharm, Leyan, and Santa Cruz Biotechnology for research use [1].

Why 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one Cannot Be Interchanged with Aromatic or N-Alkyl Pyrroloquinoline Analogs


Generic substitution within the pyrrolo[3,4-b]quinolin-1-one class fails because the hexahydro saturation pattern at positions 3a,4,9,9a introduces a second hydrogen-bond donor, alters the molecular shape from planar aromatic to a puckered conformation, and raises LogP by approximately 0.7 log units relative to the unsaturated 9-methyl-2,3-dihydro analog . These physicochemical differences directly affect membrane permeability, target-binding geometry, and metabolic stability. Published structure–activity relationship (SAR) data for the 2,3-dihydro subclass show that even modest changes at the 9-position (e.g., methyl vs. phenyl) shift receptor affinity by orders of magnitude—the 9-phenyl derivative 4m exhibits an IC₅₀ of 0.407 µM at peripheral benzodiazepine receptors, while other analogs in the same series show only micromolar affinity [1]. Consequently, procurement of the precise hexahydro scaffold is mandatory for any program relying on its distinct conformational and hydrogen-bonding profile.

Quantitative Differentiation Evidence: 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one vs. Closest Analogs


Lipophilicity Differentiation: Hexahydro vs. Aromatic 9-Methyl Analog

The hexahydro target compound (CAS 1061995-26-3) exhibits a calculated LogP of 1.33, substantially higher than the LogP of 0.62 reported for its fully aromatic counterpart 9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS 1012068-73-3) . The 0.71 log unit increase corresponds to an approximately 5-fold higher calculated partition coefficient, indicating superior membrane permeability potential while remaining within the drug-like LogP range (1–3) .

Lipophilicity ADME Scaffold comparison

Hydrogen-Bond Donor Count Differentiation: Impact on Target Engagement and Solubility

The target compound possesses two hydrogen-bond donors (HBD = 2), versus only one (HBD = 1) in the unsaturated 9-methyl-2,3-dihydro analog, due to the additional NH group generated by saturation of the quinoline C4–N bond . Both compounds share two hydrogen-bond acceptors (HBA = 2). This difference expands the potential pharmacophoric interaction space without violating Lipinski's Rule of 5 (HBD ≤ 5) .

Hydrogen bonding Drug-likeness Structural biology

Antiparasitic Class-Level Activity: Antileishmanial Efficacy of the 2,3-Dihydro Scaffold as a Benchmark for Hexahydro Derivative Screening

The 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one scaffold—the aromatic parent class of the target compound—has demonstrated validated antileishmanial activity. Lead compound 5m exhibited an anti-amastigote IC₅₀ of 8.36 µM, a CC₅₀ of 65.11 µM (selectivity index = 7.79), and in vivo efficacy with 56.2% liver and 61.1% spleen parasite burden reduction in Leishmania donovani-infected Balb/c mice at 12.5 mg/kg i.p. [1]. All active compounds passed the PAINS filter, confirming the scaffold's suitability as a non-promiscuous chemotype [1]. Although the target hexahydro compound has not yet been evaluated in this assay, the class precedent establishes a strong rationale for prioritized screening of the saturated analog, where improved LogP and the additional HBD may yield superior selectivity.

Antileishmanial Neglected tropical diseases Scaffold repurposing

Conformational Rigidity and Chiral Complexity: Saturated vs. Aromatic Scaffold Topology

The hexahydro target compound contains four stereogenic centers (positions 3a, 4, 9, and 9a) generating a non-planar, puckered tetrahydroquinoline ring system, in contrast to the planar aromatic geometry of 9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one which has zero sp³ stereocenters in the quinoline moiety . This topological difference increases three-dimensional molecular complexity—as measured by the fraction of sp³-hybridized carbons (Fsp³)—from approximately 0.08 (1 of 12 carbons sp³ in the unsaturated analog) to 0.33 (4 of 12 carbons sp³ in the hexahydro target), a parameter positively correlated with clinical success rates in small-molecule drug discovery .

Conformational analysis Chirality Scaffold diversity

Hydrochloride Salt Crystallinity and Handling Advantage vs. Free Base Forms of N-Alkyl Analogs

The hydrochloride salt (CAS 1212425-15-4) of the target hexahydro compound is an isolable crystalline solid with a defined melting point of 234–236 °C, whereas the free base forms of most 2,3-dihydro aromatic analogs are typically amorphous powders or low-melting solids without reported melting points [1] [2]. The 2-benzyl-9-methyl derivative (CAS 941083-73-4, MW 288.34) exemplifies an N-alkyl aromatic analog that lacks a reported melting point in vendor datasheets, consistent with its predicted amorphous nature [2]. The hydrochloride salt's crystallinity facilitates accurate gravimetric dispensing, reproducible dissolution, and long-term storage stability.

Solid-state properties Salt selection Formulation

Recommended Application Scenarios for 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one Based on Differentiated Evidence


Fragment-Based and Structure-Based Drug Design Requiring a Chiral, Conformationally Constrained Pyrroloquinoline Core

The target compound's four stereogenic centers and puckered tetrahydroquinoline ring (Fsp³ ≈ 0.33, vs. 0.08 for the aromatic analog) provide a three-dimensional scaffold that can explore chemical space orthogonal to planar aromatic libraries. The additional hydrogen-bond donor (HBD = 2) enables bidentate interactions with protein targets. Procurement of the single enantiomer or racemate allows fragment elaboration at the lactam NH and tetrahydroquinoline NH positions, with LogP 1.33 ensuring adequate solubility and permeability for biophysical assays (SPR, ITC, X-ray crystallography) .

Antiparasitic Lead Optimization Programs Targeting Visceral Leishmaniasis

Given that the 2,3-dihydro pyrroloquinoline scaffold has proven in vivo antileishmanial efficacy (56.2% liver and 61.1% spleen parasite burden reduction in mice at 12.5 mg/kg i.p. for compound 5m), the hexahydro analog should be prioritized for screening against L. donovani intramacrophage amastigotes. Its improved LogP (1.33 vs. 0.62) may enhance cellular penetration into parasitophorous vacuoles, while the non-planar geometry may reduce off-target aromatic interactions. The scaffold has passed the PAINS filter, mitigating the risk of assay interference [1].

Central Nervous System (CNS) Receptor-Targeted Library Synthesis Leveraging 9-Methyl Substitution SAR

Published SAR for 9-substituted pyrrolo[3,4-b]quinolin-1-ones demonstrates that the 9-position directly modulates receptor affinity—the 9-phenyl derivative 4m binds the peripheral benzodiazepine receptor with an IC₅₀ of 0.407 µM, while other 9-substituted analogs show only micromolar binding. The target 9-methyl hexahydro compound offers a unique combination of a small hydrophobic 9-substituent with a saturated core, providing an underexplored region of chemical space for CNS target screening (GABAₐ, 5-HT₆, TSPO) where conformational flexibility and controlled lipophilicity are critical for blood–brain barrier penetration [2].

Solid-Form Screening and Pre-Formulation Development Utilizing the Crystalline Hydrochloride Salt

The hydrochloride salt (CAS 1212425-15-4) with its well-defined melting point (234–236 °C) and established purity (95%) is the preferred form for pre-formulation studies, including polymorph screening, hygroscopicity assessment, and compatibility testing with pharmaceutical excipients. The salt's crystallinity ensures reproducible dispensing for in vivo pharmacokinetic and toxicity studies, where amorphous free bases of comparator N-alkyl analogs (e.g., 2-benzyl-9-methyl derivative, mp not reported) may present weighing accuracy and stability challenges [3] [4].

Quote Request

Request a Quote for 9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.